molecular formula C26H27N5O3 B2715090 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 2034585-05-0

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2715090
CAS No.: 2034585-05-0
M. Wt: 457.534
InChI Key: GXKDKMLQUHVGEF-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound of significant interest in chemical and pharmacological research. This molecule features a benzo[de]isoquinoline-1,3-dione scaffold, a structure motif known for its fluorescent properties and potential to interact with biological macromolecules. The integration of a piperazine linker and a pyridinylmethylacetamide tail group enhances its versatility, suggesting potential applications as a key intermediate in medicinal chemistry for the development of targeted therapies, or as a chemical probe in biochemical assays. Its specific mechanism of action is area-dependent and must be determined through targeted experimental validation. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use. Researchers should consult the available safety data sheets and product specifications prior to use.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c32-23(28-17-19-4-3-9-27-16-19)18-30-12-10-29(11-13-30)14-15-31-25(33)21-7-1-5-20-6-2-8-22(24(20)21)26(31)34/h1-9,16H,10-15,17-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKDKMLQUHVGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzo[de]isoquinoline core, which is known for various biological activities. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 372.43 g/mol. The presence of functional groups such as the piperazine moiety and pyridine ring contributes to its pharmacological profile.

Research indicates that compounds similar to this structure exhibit various mechanisms of action:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that isoquinoline derivatives can act as agonists or antagonists at these sites, influencing pathways related to mood regulation and neuroprotection .
  • Anticancer Activity : Isoquinoline derivatives have been evaluated for their anticancer properties. For instance, compound 2 has demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HEK-293T in vitro. This activity was enhanced when combined with targeted delivery systems like transferrin-conjugated liposomes .
  • Enzyme Inhibition : Some studies have reported that isoquinoline derivatives can inhibit enzymes such as phosphodiesterases (PDEs), which are involved in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, promoting various physiological responses .

Biological Activity Data

Activity Type Details
Anticancer Significant cytotoxicity against HeLa and HEK-293T cells; enhanced by targeted delivery systems .
Receptor Interaction Modulation of dopamine D2 and D3 receptors; potential for treating neurological disorders .
Enzyme Inhibition Inhibition of phosphodiesterases, affecting cellular signaling pathways .

Case Studies

  • Antitumor Efficacy : A study investigated the efficacy of a related isoquinoline derivative in a murine model of cancer. The compound was administered in varying doses, showing dose-dependent tumor regression compared to controls. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers within treated tissues.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name / ID Structural Differences Biological Activity/Application Key Data Reference
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide Phenyl instead of pyridinylmethyl/piperazine LOX inhibitory activity (anticancer) IC₅₀ values: 0.5–2.5 μM against 15-LOX-1
(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)(p-tolyl)iodonium trifluoromethanesulfonate Iodonium salt with tolyl group Photoacid generator for UV polymerization Yield: 61%; λₐᵦₛ = 350 nm (UV-active)
2-(6-(4-Methylpiperazin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl polynorbornene Piperazine-linked polymer backbone Material science (fluorescent polymers) Fluorescence quantum yield: Φ = 0.45
4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide Carbothioamide (C=S) vs. acetamide (C=O) Not reported; structural analog Predicted LogP: 3.2 (vs. 2.8 for target compound)
N-(Pyridin-3-ylmethyl)-2-((4-allyl-1,2,4-triazol-3-yl)thio)acetamide derivatives Triazole-thioether linker Anticancer (cell line screening) Molecular weight: 526.61 g/mol; pKa: 13.17

Key Comparative Insights

Pharmacological Activity
  • The LOX inhibitor () shares the naphthalimide-acetamide core but lacks the piperazine and pyridinylmethyl groups. Its potency (IC₅₀ ~ μM range) suggests that the phenyl group may limit cellular penetration compared to the target compound’s pyridinylmethyl substituent .
  • Their predicted high pKa (13.17) indicates strong basicity, which may affect bioavailability .
Physicochemical Properties
  • The iodonium salt () has a high molar absorptivity (λₐᵦₛ = 350 nm), making it suitable for UV applications, unlike the target compound, which is likely optimized for solubility (LogP ~2.8) .
  • Carbothioamide analogs () show higher lipophilicity (predicted LogP = 3.2) due to the C=S group, which may improve membrane permeability but reduce aqueous solubility compared to the acetamide .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization methods for this compound?

  • Synthesis : Multi-step organic synthesis is typically required, involving:

Condensation of benzo[de]isoquinoline-1,3-dione derivatives with ethylenediamine intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) .

Coupling of the piperazine-ethyl intermediate with pyridin-3-ylmethylamine via amide bond formation using coupling agents like HATU or EDCI .

Purification via column chromatography with solvents such as dichloromethane/methanol (9:1) .

  • Characterization :

TechniqueParametersPurpose
NMR ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆Confirm backbone structure and substituent positions
HRMS ESI+ mode, m/z calculated vs. observedVerify molecular weight and purity (>95%)
HPLC C18 column, acetonitrile/water gradientAssess purity and detect by-products

Q. How is the compound’s three-dimensional structure elucidated?

  • X-ray crystallography is preferred for resolving π-π stacking interactions between the benzo[de]isoquinoline core and pyridine ring .
  • Dynamic NMR in D₂O/CDCl₃ mixtures can analyze conformational flexibility of the piperazine and acetamide groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Critical Parameters :

FactorOptimal RangeImpact
Temperature70–80°CHigher yields due to reduced side reactions
SolventDMF or NMPEnhances solubility of aromatic intermediates
Catalyst10 mol% DMAPAccelerates amide coupling efficiency
  • Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and identify energy barriers (e.g., transition states in amide bond formation) .

Q. What mechanisms underlie its reported biological activity (e.g., DNA intercalation)?

  • DNA Binding : Fluorescence quenching assays with ethidium bromide-displacement show intercalation into DNA (Kd = 2.3 ± 0.4 μM) .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = −9.2 kcal/mol) to topoisomerase II’s ATPase domain .
  • Cellular Assays : IC₅₀ values in cancer cell lines (e.g., MCF-7: 8.7 μM) correlate with ROS generation measured via DCFH-DA probes .

Q. How to resolve contradictions in reported solubility and stability data?

  • Analytical Strategies :

IssueMethodResolution
Solubility variabilityLyophilization followed by DLS in PBS (pH 7.4)Aggregation observed at >100 μM
Degradation in acidic conditionsStability studies (HPLC at t = 0, 24, 48 hrs)Use buffered solutions (pH 6–8) for storage
  • Controlled Experiments : Replicate conflicting studies under identical conditions (e.g., solvent purity, humidity control) .

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